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Compound of Interest

Compound Name:
6-methyl-1-phenylpyrimidine-

2,4(1H,3H)-dione

CAS No.: 1015-64-1

Cat. No.: B086653

Get Quote

Executive Summary
1-Phenyl-6-methyluracil (PMU) is a pyrimidine scaffold characterized by a blocked N1-position

and a reactive C6-methyl group. Unlike simple uracil, the N1-phenyl substituent enforces a

specific steric and electronic environment, making PMU a critical intermediate for non-

nucleoside inhibitors.

This guide details the utilization of PMU in three high-value synthetic streams:

C5-Functionalization: Accessing 5-nitro and 5-amino derivatives for fused heterocycles.

C6-Methyl Activation: Exploiting the vinylogous acidity of the C6-methyl group for aldol-type

condensations (Styryluracils).

Scaffold Diversification: Synthesis of HIV-1 RT inhibitors and AChE ligands.
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Property Specification Notes

CAS Number 608-29-7 (Isomer dependent)

Often synthesized de novo due

to isomer variability in

commercial sources.

Formula C₁₁H₁₀N₂O₂ MW: 202.21 g/mol

Solubility
Low in H₂O; High in DMSO,

DMF, hot AcOH.

Critical: Insoluble in diethyl

ether. Use DMF for

nucleophilic substitutions.

pKa ~9.5 (N3-H)

N3-H is acidic and can be

alkylated using weak bases

(K₂CO₃).

Stability Stable to air/moisture.

C6-Methyl group is prone to

oxidation under forcing

conditions.

Core Synthesis: The Modified Pechmann
Condensation
While 6-methyluracil is commercially available, the 1-phenyl derivative is best synthesized

freshly to ensure regiochemical purity. The reaction between ethyl acetoacetate and

phenylurea yields 1-phenyl-6-methyluracil, driven by the nucleophilicity of the unsubstituted

urea nitrogen attacking the ketone.

Protocol A: Synthesis of 1-Phenyl-6-methyluracil
Objective: Multi-gram synthesis of high-purity PMU.

Reagents:

Phenylurea (1.0 equiv)

Ethyl Acetoacetate (1.1 equiv)

Ethanol (Solvent)
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HCl (conc.) or Polyphosphoric Acid (Catalyst)

Procedure:

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve

Phenylurea (13.6 g, 100 mmol) and Ethyl Acetoacetate (14.3 g, 110 mmol) in Ethanol (100

mL).

Catalysis: Add conc. HCl (5 mL) dropwise.

Expert Tip: For difficult substrates, replace HCl/EtOH with Polyphosphoric Acid (PPA) at

90°C to drive the dehydration.

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane

1:1).

Workup: Cool the reaction to room temperature. The product often precipitates.

If solid forms: Filter and wash with cold ethanol (2 x 20 mL) and diethyl ether.

If no precipitate: Concentrate to 20% volume and pour into ice water (200 mL). Stir

vigorously to induce crystallization.

Purification: Recrystallize from hot Ethanol or Acetic Acid.

Yield: Expect 65–80%.

Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~2.1 ppm (C6-CH₃) and a broad

singlet at ~11.2 ppm (N3-H).

Downstream Application Protocols
Protocol B: C5-Nitration (Precursor to Diamines)
The C5 position is the nucleophilic "hotspot" of the uracil ring. Nitration here is the gateway to

5-amino derivatives, which are precursors for fused systems like pyrimido[4,5-d]pyrimidines.

Safety Warning: Nitration is exothermic. Maintain temperature control.
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Preparation: Suspend 1-phenyl-6-methyluracil (5.0 g) in Glacial Acetic Acid (20 mL).

Addition: Cool to 0–5°C. Add Fuming Nitric Acid (HNO₃, 3.0 equiv) dropwise over 30

minutes.

Mechanism:[1] The electron-donating N1-phenyl and C6-methyl groups activate C5 for

electrophilic aromatic substitution.

Reaction: Allow to warm to room temperature and stir for 2 hours.

Quench: Pour the yellow solution onto crushed ice (100 g).

Isolation: Filter the yellow precipitate (5-nitro derivative). Wash with water until filtrate is

neutral.

Yield: >85% (Yellow solid).

Protocol C: Reduction to 5-Amino-1-phenyl-6-
methyluracil
This diamine-like intermediate (amino group adjacent to amide) is unstable to oxidation and

should be used immediately or stored under argon.

Dissolution: Dissolve the 5-nitro intermediate (2.0 g) in aq. Ammonia (12.5%, 40 mL).

Reduction: Heat to 50°C. Add Sodium Dithionite (Na₂S₂O₄, 3.0 equiv) portion-wise until the

yellow color disappears (approx. 15–30 mins).

Alternative: Catalytic hydrogenation (H₂, Pd/C, MeOH) is cleaner but requires pressure

equipment.

Isolation: Cool to 0°C. The 5-amino derivative precipitates as a white/off-white solid. Filter

and dry under vacuum.

Protocol D: C6-Methyl Activation (Synthesis of
Styryluracils)
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The C6-methyl group is vinylogous to the carbonyls, making it acidic. It condenses with

aromatic aldehydes to form Styryluracils, a class of potent A2A adenosine receptor antagonists.

Reagents:

1-Phenyl-6-methyluracil

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

Piperidine (Catalyst)

Procedure:

Mix: Combine PMU (1.0 equiv) and Aldehyde (1.2 equiv) in Ethanol (or Acetic Acid).

Catalyze: Add Piperidine (5–10 mol%).

Reflux: Heat to reflux for 4–8 hours.

Observation: The solution will darken/change color as the conjugated system forms.

Workup: Cool to room temperature. The styryl product usually crystallizes out.

Expert Tip: If the product is an oil, triturate with diethyl ether.

Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the PMU scaffold.

C5 Functionalization

Phenylurea + Ethyl Acetoacetate 1-Phenyl-6-methyluracil
(PMU Scaffold)

Acid Cat.
Condensation

5-Nitro-1-phenyl-6-methyluracilHNO3/AcOH
(Nitration)

6-Styryluracil Derivatives
(A2A Antagonists)

Ar-CHO, Piperidine
(Aldol Condensation)

5-Amino-1-phenyl-6-methyluracil

Na2S2O4
(Reduction) Pyrimido[4,5-d]pyrimidines

(Folates/Antifolates)

Formamide/Heat
(Cyclization)
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Caption: Divergent synthesis map showing the transformation of 1-phenyl-6-methyluracil into

functionalized bioactive scaffolds.

Troubleshooting & Expert Insights
Regioselectivity Verification
When synthesizing PMU, it is crucial to distinguish it from the N3-phenyl isomer.

Diagnostic Signal: In ¹H NMR, the C5-H proton of the N1-phenyl isomer (PMU) typically

appears upfield (~5.6 ppm) compared to the N3-isomer due to the shielding effect of the

orthogonal phenyl ring.

Melting Point: PMU has a high melting point (>270°C, often dec).[2] Lower melting points

(<200°C) usually indicate isomerization or impurities.

Solubility Management
PMU is notoriously insoluble in non-polar solvents.

Reaction Solvent: Use Glacial Acetic Acid for electrophilic substitutions

(Nitration/Bromination). It solubilizes the uracil at high temperatures and is compatible with

acid catalysts.

Purification: Avoid column chromatography if possible (streaking issues). Recrystallization

from DMF/Water or AcOH is superior.

Safety Considerations
Nitration: The reaction of uracils with fuming nitric acid can generate unstable intermediates

if temperature is not controlled. Never allow the temperature to exceed 10°C during addition.

Waste: Filtrates from the nitration step contain acidic nitro-compounds; neutralize with

bicarbonate before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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